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Introduction

Mureidomycins are uridyl-peptide antibiotics known for their potent activity against the highly
refractory pathogen Pseudomonas aeruginosa.[1][2] In the wild-type strain Streptomyces
roseosporus NRRL 15998, the biosynthetic gene cluster (BGC) responsible for mureidomycin
production, known as the mrd cluster, is cryptic, meaning it is not expressed under standard
laboratory conditions.[3] This document provides a detailed protocol for activating this silent
BGC through the heterologous expression of a specific activator gene, leading to the
production and isolation of novel mureidomycin analogues.

The primary strategy involves the introduction and constitutive expression of the foreign
activator gene ssaA, derived from the sansanmycin BGC of Streptomyces sp. strain SS.[3][4]
Interestingly, the native ssaA homologue in S. roseosporus, SSGG_02995, is incapable of
activating the cluster, making the introduction of the exogenous activator a critical step.[1][3]
The SsaA protein functions as a pathway-specific transcriptional activator, binding to conserved
sequences in the promoter regions of key biosynthetic genes within the mrd cluster, thereby
switching on the production of mureidomycin compounds.[4] This approach not only enables

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15579455?utm_src=pdf-interest
https://www.benchchem.com/product/b15579455?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26370924/
https://pubmed.ncbi.nlm.nih.gov/2498273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10714638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10714638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4572928/
https://pubmed.ncbi.nlm.nih.gov/26370924/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10714638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4572928/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

the production of known mureidomycins but has also led to the discovery of eight new
acetylated mureidomycin analogues.[1]

Signaling Pathway and Regulatory Logic

The activation of the mureidomycin (mrd) biosynthetic gene cluster is controlled at the
transcriptional level. In the wild-type strain, the cluster remains silent. The introduction of the
activator protein SsaA bypasses the native, non-functional regulatory system. SsaA directly

initiates the transcription of the biosynthetic genes required to assemble the mureidomycin
molecule.
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Caption: Regulatory logic for activating the cryptic mureidomycin gene cluster.

Experimental Workflow
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The overall process involves constructing an expression vector for the ssaA gene, introducing it
into S. roseosporus via intergeneric conjugation, fermenting the engineered strain, and finally,
analyzing the culture for mureidomycin production.

1. Vector Construction
Amplify ssaA gene and clone into
Streptomyces expression vector
(e.g., pJI110500) under a
constitutive promoter (e.g., PhrdB).

i

2. Intergeneric Conjugation
Transfer the expression vector from
E. coli (e.g., ET12567/pUZ8002)
to S. roseosporus NRRL 15998.

i

3. Strain Selection & Verification
Select exconjugants using antibiotics
(e.g., Apramycin, Nalidixic Acid).
Verify presence of ssaA by PCR.

'

4. Fermentation
Inoculate and grow the engineered
strain (Sr-hA) in a suitable
production medium (e.g., ISP-2).

'

5. Metabolite Extraction
Separate supernatant from mycelia.
Extract metabolites from the
culture supernatant.

'

6. Analysis & Bioassay
Analyze extract by HPLC-MS.
Perform bioassay against
Pseudomonas aeruginosa.
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Caption: Overall experimental workflow for mureidomycin production.

Quantitative Data Summary

Activation of the mrd cluster results in a complex profile of mureidomycin analogues. While
absolute production titers are not extensively reported, analytical and bioassay data clearly
demonstrate successful activation.

Table 1: Mureidomycin Analogues Produced by Engineered S. roseosporus (Sr-hA) Strain

Compound Observed [M+H]*
Peak ID Molecular Formula
Name/Analogue (m/z)
P1 Mureidomycin A C3sH4sNg012S 841.3218
Dihydro-mureidomycin
P1' A C3sHs0NsO12S 843.3340
P2 Mureidomycin B C3sHs0NsO12S 899.3246
Mureidomycin
P3 CaoHs0NsO13S 883.3295

Analogue 3

Mureidomycin
P4 Ca1H52Ns013 865.3727
Analogue 4

Mureidomycin
P5 CaoHs0NsO12S 867.3359
Analogue 5

N-acetylmureidomycin

P6 £ CaoH52Ns013S 849.3763
N-acetylmureidomycin
P6' " Cao0H54Ns8013S 851.3909

Data sourced from UPLC-HRMS analysis of culture extracts.[3]

Table 2: Bioactivity of Culture Extracts Against Pseudomonas aeruginosa PA14
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E— Culture Extract Volume Growth of P. aeruginosa
rain

Added PA14
Wild-Type (S. roseosporus .

10 - 25 pL No inhibition
NRRL 15998)
Engineered Strain (Sr-hA) 10 pL Partial inhibition
Engineered Strain (Sr-hA) 15 uL Strong inhibition
Engineered Strain (Sr-hA) 20 pL Complete inhibition
Engineered Strain (Sr-hA) 25 pL Complete inhibition

Bioactivity determined by observing the growth curves of P. aeruginosa in the presence of
fermentation extracts.[5]

Detailed Experimental Protocols
Protocol 1: Construction of ssaA Expression Vector

» Gene Amplification: Amplify the complete coding sequence of the ssaA gene (747 bp) from
the genomic DNA of Streptomyces sp. strain SS using high-fidelity PCR.

o Vector Preparation: Clone the amplified ssaA fragment into a suitable Streptomyces
expression vector, such as pJI10500, under the control of a strong, constitutive promoter
(e.g., PhrdB or P*ermE**).

o Transformation: Transform the resulting plasmid (e.g., pJI10500::PhrdB-ssaA) into an E. coli
methylation-deficient strain suitable for intergeneric conjugation, such as ET12567 carrying
the helper plasmid pUzZ8002.

« Verification: Confirm the integrity of the construct by restriction digest and Sanger
sequencing.

Protocol 2: Intergeneric Conjugation

¢ Recipient Preparation: Grow S. roseosporus NRRL 15998 in a suitable liquid medium (e.g.,
TSB) to mid-log phase, then harvest and wash the mycelia.
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Donor Preparation: Grow the E. coli donor strain containing the ssaA expression vector to
mid-log phase in LB medium supplemented with appropriate antibiotics (e.g., Kanamycin for
pUZ8002, Chloramphenicol, Apramycin).

Mating: Mix the donor and recipient cells and plate the mixture onto a conjugation medium
like AS-1 agar.[3] Incubate at 30°C for 16-20 hours.

Selection: Overlay the plates with a selection layer containing antibiotics to select for S.
roseosporus exconjugants. Use an antibiotic to counter-select E. coli (e.g., Nalidixic acid at
25 pg/mL) and an antibiotic to select for the plasmid (e.g., Apramycin at 10 pg/mL).[3]

Isolation and Verification: Incubate the plates until colonies appear. Isolate single colonies
and verify the presence of the integrated ssaA gene by colony PCR.

Protocol 3: Fermentation and Metabolite Production

Seed Culture: Inoculate a starting culture of the verified engineered strain (Sr-hA) in a seed
medium (e.g., 50 mL of Trypticase Soy Broth with 2.5% dextrin) and incubate at 30°C with
shaking for 48 hours.

Production Culture: Transfer the seed culture (e.g., 5% v/v) into a production medium. Liquid
ISP-2 medium has been successfully used for this purpose.[5]

Incubation: Ferment the culture at 30°C with shaking (e.g., 220 rpm) for 4 to 8 days.[5]

Extraction: After incubation, centrifuge the culture broth to separate the supernatant and
mycelia. The mureidomycin analogues are secreted into the supernatant.

Protocol 4: Analysis by HPLC-MS

Sample Preparation: Filter the culture supernatant through a 0.22 um filter before analysis.

Chromatography Conditions:

o System: UPLC-HRMS system (e.g., Waters ACQUITY UPLC).

o Column: ACQUITY UPLC BEH C18, 1.7 pm, 2.1 mm x 50 mm.[3]
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[e]

Column Temperature: 45°C.[3]

o

Mobile Phase A: Water with 0.1% Formic Acid.[3]

[¢]

Mobile Phase B: Acetonitrile.[3]

[¢]

Flow Rate: 0.3 mL/min.[3]

[e]

Gradient:[3]

= 0-10 min: 0% to 15% B

= 10-15 min: 15% to 50% B
= 15-17 min: 50% to 100% B

s 17-19 min: Hold at 100% B

o Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode to
detect the protonated molecules [M+H]* of the mureidomycin analogues.

Protocol 5: Bioassay against P. aeruginosa

« Indicator Strain: Prepare an overnight culture of P. aeruginosa PA14 in LB broth.

o Assay Plate: Prepare agar plates (e.g., Mueller-Hinton agar) and seed them with the P.
aeruginosa PA14 culture to create a bacterial lawn.

o Sample Application: Apply aliquots (e.g., 10-100 uL) of the filtered supernatant from the S.
roseosporus cultures (wild-type and Sr-hA) onto sterile paper discs or directly into wells cut
into the agar.

 Incubation: Incubate the plates overnight at 37°C.

e Analysis: Measure the diameter of the zone of inhibition around the point of application. A
clear zone indicates successful production of active anti-Pseudomonas compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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